Cyclohexyl 4-bromo-2-ethoxybenzamide
CAS No.: 1261895-34-4
Cat. No.: VC0059063
Molecular Formula: C15H20BrNO2
Molecular Weight: 326.234
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261895-34-4 |
|---|---|
| Molecular Formula | C15H20BrNO2 |
| Molecular Weight | 326.234 |
| IUPAC Name | 4-bromo-N-cyclohexyl-2-ethoxybenzamide |
| Standard InChI | InChI=1S/C15H20BrNO2/c1-2-19-14-10-11(16)8-9-13(14)15(18)17-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18) |
| Standard InChI Key | FFYXCPSJGXPOGV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)Br)C(=O)NC2CCCCC2 |
Introduction
Cyclohexyl 4-bromo-2-ethoxybenzamide, also known as 4-bromo-N-cyclohexyl-2-ethoxybenzamide, is a synthetic organic compound with the molecular formula C15H20BrNO2. It has a molecular weight of 326.23 g/mol and is identified by the CAS number 1261895-34-4 . This compound is part of a broader class of benzamides, which are known for their diverse biological activities and applications in pharmaceutical research.
Synthesis and Availability
Cyclohexyl 4-bromo-2-ethoxybenzamide can be synthesized through various organic chemistry methods, although specific synthesis protocols are not widely detailed in the available literature. It is commercially available from vendors like Combi-Blocks, Inc., with a purity that may vary depending on the supplier .
Research Findings and Future Directions
Given the lack of specific research findings on Cyclohexyl 4-bromo-2-ethoxybenzamide, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in drug discovery. The compound's moderate lipophilicity and hydrogen bonding capabilities suggest it could interact with various biological targets, warranting further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume